rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: is a compound belonging to the cephalosporin class of antibiotics. Cephalosporins are a group of β-lactam antibiotics that are structurally and functionally related to penicillins. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the core β-lactam ring structure.
Functional Group Introduction: Various functional groups are introduced to the core structure through a series of chemical reactions, including acylation, oxidation, and reduction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the chemical reactions under controlled conditions.
Continuous Flow Reactors: Continuous flow reactors are employed to enhance the efficiency and scalability of the production process.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups and enhance the compound’s stability.
Substitution: Substitution reactions are employed to introduce different substituents to the core structure, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate various chemical reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and biological properties .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry .
Biology: In biological research, the compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells .
Medicine: Medically, the compound is used as an active ingredient in various antibiotic formulations to treat bacterial infections .
Industry: In the industrial sector, the compound is used in the production of other cephalosporin antibiotics and as a quality control standard in pharmaceutical manufacturing .
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
- (6R,7R)-3-(Acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7S)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[1-oxo-2-(1-tetrazolyl)ethyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7S)-7-(Phenoxyacetylamino)-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester
Uniqueness: The uniqueness of rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct antibacterial properties and make it effective against a broad range of bacterial pathogens .
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(6R,7S)-7-amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-9-4-2-3-5(8(13)14)11(9)7(12)6(9)10/h3,6H,2,4,10H2,1H3,(H,13,14)/t6-,9-/m1/s1 |
InChI Key |
XYNBTIGOOCWNAF-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@]12CCC=C(N1C(=O)[C@H]2N)C(=O)O |
Canonical SMILES |
CC12CCC=C(N1C(=O)C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.